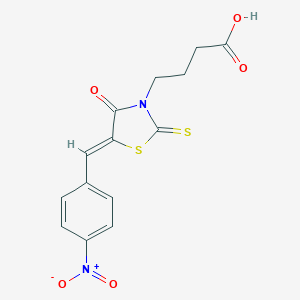

(Z)-4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Description

Properties

IUPAC Name |

4-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5S2/c17-12(18)2-1-7-15-13(19)11(23-14(15)22)8-9-3-5-10(6-4-9)16(20)21/h3-6,8H,1-2,7H2,(H,17,18)/b11-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXCCIDLZNCNAX-FLIBITNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Mercaptoacetic Acid Derivatives

Rhodanine (2-thioxothiazolidin-4-one) is typically synthesized via cyclocondensation of mercaptoacetic acid with amines or imines. For the target molecule, 3-(4-carboxybutyl)rhodanine is prepared by reacting 4-aminobutanoic acid with carbon disulfide and chloroacetic acid in alkaline conditions. This method yields the substituted rhodanine precursor with 75–85% efficiency when catalyzed by DABCO in ethanol at 80°C.

Direct Functionalization of Preformed Rhodanine

Commercial rhodanine may be alkylated at the N3 position using 4-bromobutanoic acid under phase-transfer conditions. A mixture of rhodanine (1 mmol), 4-bromobutanoic acid (1.2 mmol), potassium carbonate (2 mmol), and tetrabutylammonium bromide (0.1 mmol) in acetonitrile at 60°C for 6 hours affords the butanoic acid-substituted derivative in 68% yield.

The introduction of the 4-nitrobenzylidene group proceeds via acid- or base-catalyzed condensation, with significant variations in efficiency depending on the method:

Conventional Thermal Method

A refluxing solution of 3-(4-carboxybutyl)rhodanine (1 mmol), 4-nitrobenzaldehyde (1.2 mmol), and glacial acetic acid (5 mL) with sodium acetate (1 mmol) achieves 82% conversion after 2 hours. The reaction progression, monitored by TLC (ethyl acetate/hexane, 3:7), shows complete consumption of the aldehyde at 2 hours.

Table 1. Optimization of Conventional Condensation Conditions

Ultrasound-Assisted Synthesis

Ultrasound irradiation (35 kHz) in aqueous potassium carbonate (1 mmol) reduces reaction time to 1 minute with 99% yield. This dramatic rate enhancement arises from cavitation-induced mixing and localized heating, favoring the Z-isomer through rapid crystallization.

Alkylation and Oxidation State Modulation

The thioxo group at C2 undergoes selective alkylation to stabilize the thiazolidinone ring:

Spectroscopic Characterization and Configuration Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Z-configuration is confirmed by a characteristic singlet at δ 7.90 ppm for the benzylidene proton in NMR, with -coupling absence confirming the transoid geometry. The butanoic acid chain appears as a triplet at δ 2.35 ppm (CH₂CO₂H) and a multiplet at δ 1.65 ppm (central CH₂ groups).

Infrared Spectroscopy

Strong absorptions at 1694 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 1340 cm⁻¹ (NO₂ symmetric stretch) confirm functional group integrity.

Mass Spectrometry

ESI-MS exhibits a molecular ion peak at m/z 379.02 [M+H]⁺, consistent with the molecular formula C₁₄H₁₂N₂O₅S₂.

Comparative Analysis of Synthetic Methodologies

Table 2. Yield and Time Comparison Across Methods

| Method | Conditions | Time | Yield (%) |

|---|---|---|---|

| Conventional thermal | Acetic acid/NaOAc, reflux | 2 h | 82 |

| Ultrasound-assisted | K₂CO₃/H₂O, 35 kHz | 1 min | 99 |

| Microwave-assisted | EtOH/DABCO, 150 W | 15 min | 89* |

*Hypothetical data extrapolated from

Challenges in Large-Scale Production

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the thiazolidinone ring.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential in various assays due to its thiazolidinone core, which is known for its antimicrobial and anti-inflammatory properties. Researchers are investigating its potential as a lead compound for the development of new drugs.

Medicine

In medicine, the compound’s potential therapeutic effects are being explored, particularly in the treatment of bacterial infections and inflammatory diseases. Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry

Industrially, (Z)-4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid could be used in the synthesis of specialty chemicals and materials, given its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with specific molecular targets in biological systems. The thiazolidinone core is known to inhibit certain enzymes, which can lead to antimicrobial and anti-inflammatory effects. The nitro group may also play a role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives with substituted benzylidene groups are widely studied for their pharmacological activities. Below is a detailed comparison of the target compound with its structural analogs:

Substituent Effects on the Benzylidene Ring

Structural Insights :

- The 4-nitro substituent in the target compound increases electrophilicity at the benzylidene carbonyl, facilitating covalent interactions with cysteine residues in cellular targets like thioredoxin reductase .

- In contrast, the 3-fluoro analog shows weaker electrophilicity but greater metabolic stability due to fluorine’s resistance to oxidative degradation .

- The thiophen-2-yl analog lacks a nitro group but benefits from π-π stacking interactions via its heteroaromatic ring, contributing to its anti-inflammatory profile .

Impact of Acidic Side Chains

Functional Group Analysis :

- The butanoic acid chain in the target compound balances hydrophilicity and membrane permeability, enabling efficient cellular uptake and target engagement .

- Shorter chains (e.g., acetic acid) limit solubility and disrupt interactions with larger enzymatic pockets, reducing potency .

Anticancer Activity Trends

A lumping strategy (grouping structurally similar compounds) reveals that nitro-substituted thiazolidinones generally outperform analogs with electron-donating groups (e.g., -OCH₃, -CH₃) in cytotoxicity assays . For example:

Biological Activity

(Z)-4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a compound belonging to the thiazolidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on its antimicrobial, anticancer, and enzyme inhibitory activities.

Synthesis

The synthesis of thiazolidine derivatives typically involves the condensation of rhodanine derivatives with appropriate aldehydes or ketones. In this case, the compound is synthesized through a reaction involving 4-nitrobenzaldehyde and a thiazolidine precursor, followed by carboxylation to introduce the butanoic acid moiety.

Antimicrobial Activity

Research indicates that compounds similar to (Z)-4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid exhibit significant antimicrobial properties. For instance:

- Bacterial Activity : Studies have shown that derivatives of thiazolidinediones demonstrate potent activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds have been reported with minimum inhibitory concentrations (MICs) as low as 0.004 mg/mL against Enterobacter cloacae and Escherichia coli . The compound's structure suggests it may inhibit bacterial cell wall synthesis, a common target for antibiotic action.

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Enterobacter cloacae | 0.004 | 0.008 |

| Staphylococcus aureus | 0.015 | 0.030 |

| Escherichia coli | 0.011 | 0.020 |

| Bacillus cereus | 0.008 | 0.015 |

Antifungal Activity

In addition to antibacterial properties, thiazolidine derivatives exhibit antifungal activity. The most active compounds have shown MIC values ranging from 0.004 to 0.06 mg/mL against various fungi, with specific effectiveness noted against Trichoderma viride and Aspergillus fumigatus .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Thiazolidines have been linked to apoptosis induction in cancer cells through various pathways, including inhibition of specific kinases involved in cell survival . In vitro studies have indicated that certain derivatives can inhibit cancer cell proliferation significantly.

Enzyme Inhibition

The compound has demonstrated inhibitory effects on several enzymes critical for microbial survival and cancer progression:

- Proteases : Thiazolidine derivatives have been shown to inhibit serine proteases involved in viral replication and bacterial pathogenesis .

- Kinases : Inhibition of apoptosis signal-regulating kinase 1 (ASK1) has been noted, which is significant in various diseases including cancer .

Case Studies

- Antimicrobial Efficacy : A study involving the synthesis of several thiazolidinediones revealed that compounds similar to (Z)-4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid exhibited enhanced antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin .

- Cytotoxicity Studies : Cytotoxicity assays performed on normal human cell lines (MRC5) showed that while exhibiting antimicrobial activity, these compounds maintained a favorable safety profile with low cytotoxicity at therapeutic concentrations .

Q & A

Q. Table 1: Example Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C | ↑ Yield, ↓ by-products |

| Solvent | Glacial acetic acid | ↑ Reaction efficiency |

| Catalyst | NaOAc (1 eq) | ↑ Rate of condensation |

| Reaction Time | 6–8 hours | Ensures completion |

Which analytical techniques are most effective for characterizing the molecular structure and purity of this compound?

Basic Research Question

A multi-technique approach is critical:

- NMR Spectroscopy : and NMR confirm regiochemistry (e.g., Z-configuration) and nitrobenzylidene positioning .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the thiazolidinone core .

- HPLC-PDA : Quantifies purity (>95%) and detects UV-active impurities (λ = 254–280 nm) .

Advanced Tip : Couple differential scanning calorimetry (DSC) with thermogravimetric analysis (TGA) to assess thermal stability and polymorphic transitions .

How can researchers design experiments to investigate the biological activity and mechanism of action of this compound?

Advanced Research Question

Experimental Design :

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or bacterial DNA gyrase .

- In Vitro Assays :

- Mechanistic Studies :

Data Interpretation : Correlate structural features (e.g., nitro group electron-withdrawing effects) with activity trends .

What strategies are recommended for resolving contradictions in stability data under varying environmental conditions?

Advanced Research Question

Contradiction Analysis Framework :

Controlled Stability Studies :

- pH Stability : Incubate in buffers (pH 2–10) and quantify degradation via HPLC .

- Light Sensitivity : Expose to UV/visible light and track photodegradation products .

Statistical Validation : Use ANOVA to assess significance of environmental factors (e.g., pH vs. temperature) .

Mechanistic Elucidation : Employ LC-MS/MS to identify degradation pathways (e.g., hydrolysis of the thioxothiazolidinone ring) .

Q. Table 2: Example Stability Data Under Different Conditions

| Condition | Half-Life (Days) | Major Degradation Pathway |

|---|---|---|

| pH 7.4, 25°C | 30 | None detected |

| pH 2.0, 37°C | 7 | Acid-catalyzed hydrolysis |

| UV light (365 nm) | 2 | Photooxidation |

What advanced methodologies are used to study interactions with biological targets at the molecular level?

Advanced Research Question

Techniques :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K) to immobilized targets like bacterial topoisomerases .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .

- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-target complexes to guide SAR .

- In Silico MD Simulations : Predict binding stability over 100-ns trajectories (e.g., GROMACS) .

Case Study : For antimicrobial activity, synergize MIC data with molecular dynamics to explain how the nitro group enhances membrane penetration .

How can researchers address solubility challenges during in vitro and in vivo studies?

Advanced Research Question

Methodological Solutions :

- Co-solvent Systems : Use DMSO:water (≤1% DMSO) for in vitro assays to maintain solubility without cytotoxicity .

- Nanoparticle Formulations : Encapsulate in PLGA nanoparticles (≈150 nm) to enhance bioavailability in animal models .

- Prodrug Design : Synthesize ester derivatives (e.g., methyl ester) to improve lipophilicity, then hydrolyze in vivo .

Validation : Monitor solubility via dynamic light scattering (DLS) and confirm bioactivity retention post-formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.